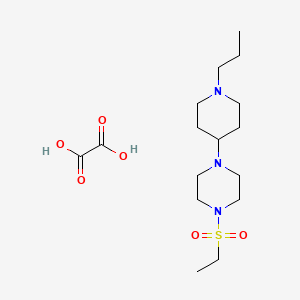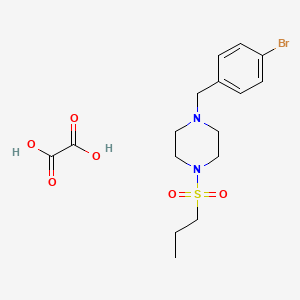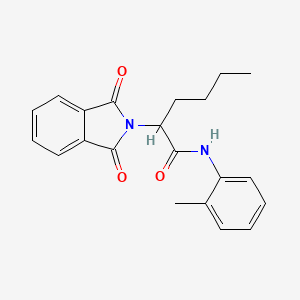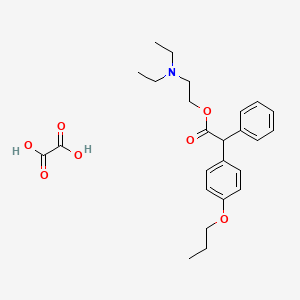![molecular formula C14H15N3O B3946513 N-[3-(5-ethyl-2-pyrimidinyl)phenyl]acetamide](/img/structure/B3946513.png)
N-[3-(5-ethyl-2-pyrimidinyl)phenyl]acetamide
Übersicht
Beschreibung
N-[3-(5-ethyl-2-pyrimidinyl)phenyl]acetamide, also known as NEPA, is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. NEPA is a member of the pyrimidine-based amide family of compounds and has been shown to possess a wide range of biological activities. In
Wirkmechanismus
The exact mechanism of action of N-[3-(5-ethyl-2-pyrimidinyl)phenyl]acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating the activity of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of compounds that play a role in inflammation and pain. This compound has also been found to modulate the activity of the GABA(A) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess anticonvulsant, anti-inflammatory, and analgesic properties. This compound has also been shown to inhibit the activity of several enzymes, including COX-2, LOX, and NOS. Additionally, this compound has been found to modulate the activity of the GABA(A) receptor, which is involved in the regulation of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(5-ethyl-2-pyrimidinyl)phenyl]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also highly soluble in water, which makes it easy to use in various experimental settings. However, there are also some limitations to using this compound in lab experiments. For example, this compound has been found to be toxic to some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[3-(5-ethyl-2-pyrimidinyl)phenyl]acetamide. One area of interest is the potential use of this compound as a therapeutic agent for various diseases. For example, this compound has been shown to possess anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis. Another area of interest is the development of new synthetic methods for this compound. This could lead to the production of new analogs with improved biological activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Wissenschaftliche Forschungsanwendungen
N-[3-(5-ethyl-2-pyrimidinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. This compound has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS).
Eigenschaften
IUPAC Name |
N-[3-(5-ethylpyrimidin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-11-8-15-14(16-9-11)12-5-4-6-13(7-12)17-10(2)18/h4-9H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGDGAZQGLBGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)C2=CC(=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3946434.png)


![N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3946440.png)
![1-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3946446.png)








![[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3946512.png)